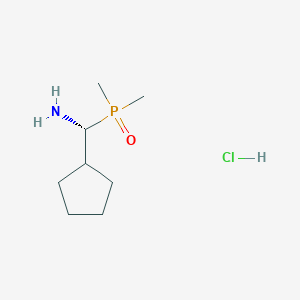

![molecular formula C19H14N2O4S B2967074 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl dimethylcarbamate CAS No. 573938-30-4](/img/structure/B2967074.png)

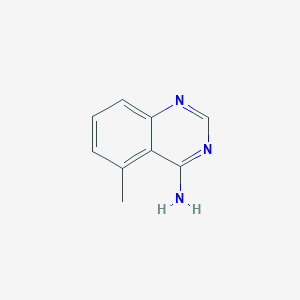

3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl dimethylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of benzo[d]thiazol-2-yl and chromen-7-yl . Compounds with similar structures have been synthesized as topoisomerase I inhibitors .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Applications De Recherche Scientifique

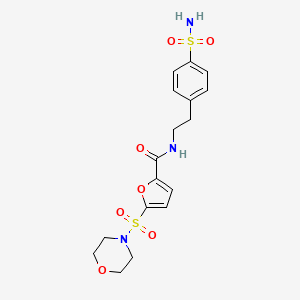

Antimicrobial Applications

- Coumarin-thiazole derivatives have been demonstrated to possess significant antimicrobial properties, particularly when incorporated into polymers like polyurethane varnishes. These materials show a very good antimicrobial effect, making them suitable for antimicrobial coatings on various surfaces, such as glass and steel panels (El‐Wahab et al., 2014).

Antioxidant Properties

- Certain derivatives related to the compound of interest have exhibited high antioxidant activities. For example, the scavenging activity of one such derivative reached 80% at a concentration of 1000 μg/mL, showcasing its potential as a strong antioxidant agent (Abd-Almonuim et al., 2020).

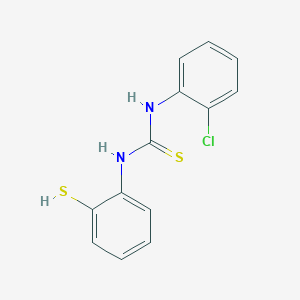

Cytotoxic Activity

- Novel series of compounds bearing a core structure similar to the compound , involving chromenone and benzothiazole moieties, have been synthesized and shown significant in vitro antitumor activities against various cancer cell lines. This suggests potential applications in cancer therapy and drug development (El-Helw et al., 2019).

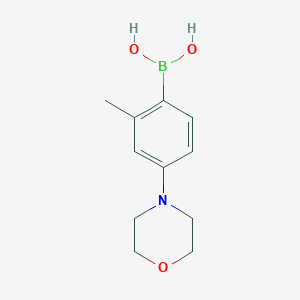

Synthetic Applications

- The compound and its derivatives are utilized in synthetic chemistry for the development of various heterocyclic compounds. These derivatives serve as key intermediates in the synthesis of compounds with potential therapeutic applications, including antibacterial and anticancer agents (Gomha & Khalil, 2012).

Mécanisme D'action

Mode of Action

3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl dimethylcarbamate interacts with its target, topoisomerase I, by intercalating with DNA . This interaction inhibits the function of topoisomerase I, leading to changes in DNA supercoiling .

Pharmacokinetics

Similar compounds have been shown to exhibit potent cytotoxicity against various cancer cell lines

Result of Action

The result of the action of 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl dimethylcarbamate is the induction of cell apoptosis . This is achieved through the activation of caspase-3, a key enzyme in the execution-phase of cell apoptosis . Additionally, the compound induces mitochondrial dysfunction, further promoting cell apoptosis .

Propriétés

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4S/c1-21(2)19(23)25-11-7-8-12-15(9-11)24-10-13(17(12)22)18-20-14-5-3-4-6-16(14)26-18/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQDRUPUSFXTFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Amino-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2966991.png)

![4-(4-ethylbenzyl)-1-((2-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![2-chloro-N-{[2-(dimethylsulfamoyl)phenyl]methyl}acetamide](/img/structure/B2966998.png)

![N-methyl-4-({methyl[(thiophen-2-yl)methyl]amino}methyl)pyridin-2-amine](/img/structure/B2967002.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2967008.png)

![2-[1-[3-(Dimethylamino)benzoyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2967009.png)